Isopregnanolone-d5
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Overview
Description
Isopregnanolone-d5: , also known as 3β-hydroxy-5α-pregnan-20-one, is a deuterated form of isopregnanolone. It is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone. This compound is primarily used in scientific research due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopregnanolone-d5 is synthesized from progesterone through the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase. The intermediate in this two-step transformation is 5α-dihydroprogesterone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium, enhancing the stability and traceability of the compound in research applications .
Chemical Reactions Analysis
Types of Reactions: Isopregnanolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the functional group being replaced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Isopregnanolone-d5 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and other analytical techniques to trace metabolic pathways.
Biology: It helps in studying the metabolism and function of neurosteroids in the brain.
Medicine: Research on its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Isopregnanolone-d5 acts as a subunit-selective negative allosteric modulator of the GABA-A receptor. It antagonizes some of the GABA-A receptor-mediated effects of allopregnanolone, such as anesthesia and sedation, but does not affect learning impairment. It does not have hormonal effects and selectively antagonizes allopregnanolone without affecting other GABA-A receptor positive allosteric modulators .
Comparison with Similar Compounds
Allopregnanolone: A positive allosteric modulator of the GABA-A receptor with sedative and anxiolytic effects.
Pregnanolone: Another neurosteroid with similar properties to allopregnanolone.
Epipregnanolone: A 3β-epimer of pregnanolone with distinct pharmacological properties.
Uniqueness: Isopregnanolone-d5 is unique due to its deuterated form, which enhances its stability and traceability in research applications. Unlike allopregnanolone, it acts as a negative allosteric modulator of the GABA-A receptor, providing a different mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
InChI Key |
AURFZBICLPNKBZ-NKAYSGSZSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4C(=O)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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